![molecular formula C14H12N2O4 B14738112 Acetamide, N-[4-(2-nitrophenoxy)phenyl]- CAS No. 2741-55-1](/img/structure/B14738112.png)
Acetamide, N-[4-(2-nitrophenoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-(2-nitrophenoxy)phenyl]- is an organic compound with the molecular formula C14H12N2O4 It is a derivative of acetamide, where the acetamide group is substituted with a 4-(2-nitrophenoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(2-nitrophenoxy)phenyl]- typically involves the reaction of 4-(2-nitrophenoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, where the aniline derivative is dissolved in a suitable solvent such as dichloromethane or toluene, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for Acetamide, N-[4-(2-nitrophenoxy)phenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(2-nitrophenoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, typically under basic conditions.
Major Products Formed
Reduction: Formation of 4-(2-aminophenoxy)phenylacetamide.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Acetamide, N-[4-(2-nitrophenoxy)phenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(2-nitrophenoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxy-2-nitrophenyl): Similar structure but with a methoxy group instead of a phenoxy group.
Acetamide, N-(4-nitrophenyl): Lacks the phenoxy substitution, resulting in different chemical properties.
N-(4-(4-nitrophenoxy)phenyl)acetamide: Similar structure but with different substitution patterns.
Uniqueness
Acetamide, N-[4-(2-nitrophenoxy)phenyl]- is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in scientific research .
Properties
CAS No. |
2741-55-1 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-[4-(2-nitrophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H12N2O4/c1-10(17)15-11-6-8-12(9-7-11)20-14-5-3-2-4-13(14)16(18)19/h2-9H,1H3,(H,15,17) |
InChI Key |
GXCHDWKSTTZYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


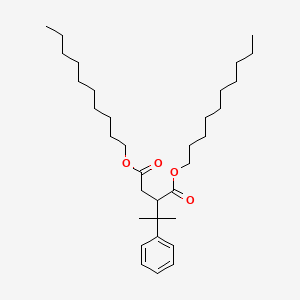

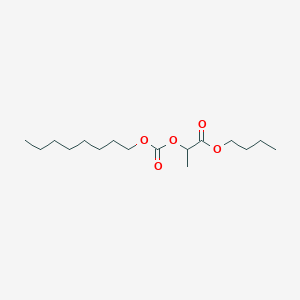
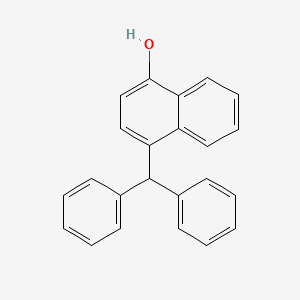
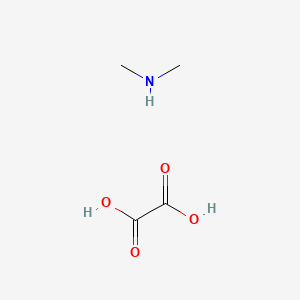
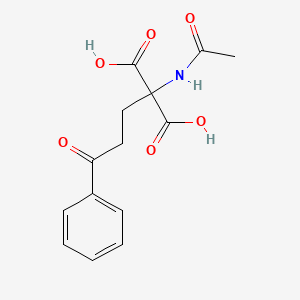
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
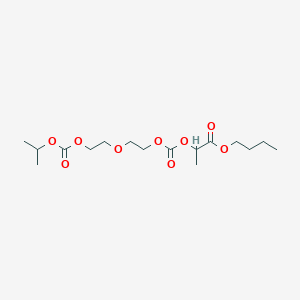
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
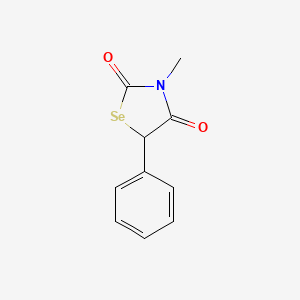

![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
